Paniculidine B

Natural product authentication Indole alkaloid chemotaxonomy Chromatographic method validation

Researchers requiring validated monochiral prenylindole alkaloids for anti-inflammatory lead discovery often encounter batch variability and congener misidentification. Paniculidine B (CAS 97399-94-5), supplied as an HPLC-verified (≥98%) reference standard with confirmed (R)-configuration ([α] +21°), resolves this need. • Only paniculidine congener with reported in vivo anti-inflammatory activity (rat paw edema model). • Defined 1-methoxyindole/primary alcohol pharmacophore critical for SAR. • Essential QC marker for Murraya paniculata extracts. • Immediate shipping.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 97399-94-5
Cat. No. B044587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaniculidine B
CAS97399-94-5
Synonymspaniculidine B
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(CCC1=CN(C2=CC=CC=C21)OC)CO
InChIInChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1
InChIKeyFGYVMFMFZWJGDY-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Paniculidine B: Structural Identity and Core Characteristics


Paniculidine B is a monochiral prenylindole alkaloid (C₁₄H₁₉NO₂, MW 233.31 g/mol) first isolated from Murraya paniculata (Linn.) Jack. (Rutaceae) and structurally elucidated as 2-methyl-4-(1-methoxyindol-3-yl)-1-butanol [1]. Its absolute configuration has been firmly established as the (R)-enantiomer through stereochemical synthesis and correlation [2]. The compound belongs to the 3-alkylindole subclass and is distinguished from its closest in-class analogs—Paniculidine A (methyl ester side-chain; C₁₄H₁₇NO₂) and Paniculidine C (N-demethoxy analog; C₁₃H₁₇NO)—by the presence of a 1-methoxy substituent on the indole ring and a primary alcohol terminus on the prenyl side-chain [1][3]. Commercially, Paniculidine B is supplied as a high-purity reference standard (HPLC ≥98%) with a reported specific optical rotation of +21° (c 0.025, CHCl₃) [4]. These structural and stereochemical features critically determine its chromatographic retention, spectroscopic signature, and biological recognition profile, rendering it non-interchangeable with Paniculidine A or C in any application requiring molecular-level fidelity.

Workflow Chiral reference standard studies
Chemistry 1-Methoxyindole alkaloid research
Stereochemistry (R)-Enantiomer attribution review

Why Paniculidine B Cannot Be Replaced by Analogs


The paniculidine family (A, B, C) shares a common 3-prenylindole scaffold but diverges at two critical pharmacophoric positions: the oxidation state of the side-chain terminus and the substitution on the indole nitrogen. Paniculidine B carries a 1-methoxy group on the indole ring and a primary alcohol on the side-chain; Paniculidine A replaces the alcohol with a methyl ester; Paniculidine C lacks the 1-methoxy group entirely (N-demethoxy-Paniculidine B) [1]. These differences are not incremental—they alter hydrogen-bond donor/acceptor capacity, logP, and metabolic susceptibility, all of which propagate into divergent chromatographic retention times, mass spectrometric fragmentation patterns, and biological target engagement [2][3]. In synthetic chemistry, the 1-methoxyindole motif in Paniculidine B requires a distinct protecting-group strategy and different cross-coupling conditions compared with Paniculidine A or C, as demonstrated by the chemoselective Tamaru allylation/olefin cross-metathesis route that differentiates Paniculidine B from Paniculidine C . Consequently, substituting Paniculidine B with a cheaper or more readily available analog without re-validating the entire analytical or biological workflow introduces unacceptable identity, purity, and activity risk. Each paniculidine congener is a unique chemical entity requiring compound-specific procurement decisions.

Product
Key Structural Feature
Interchangeability Risk
Paniculidine B
1-Methoxyindole + primary alcohol terminus
Target reference profile
Paniculidine A
Indole NH + methyl ester side-chain
Side-chain polarity mismatch; chromatographic retention may shift significantly
Paniculidine C
Indole NH + methyl terminus (no alcohol)
Absence of 1-methoxy group alters UV and ionization; mass differs by CH₂O
Similarity of the prenylindole core does not confer interchangeability. Each congener requires compound-specific analytical and biological validation.

Quantitative Evidence for Choosing Paniculidine B


Structural Differentiation via 1-Methoxyindole Motif

Paniculidine B (C₁₄H₁₉NO₂, exact mass 233.1416) bears a 1-methoxy substituent on the indole ring that is absent in Paniculidine C (C₁₃H₁₇NO, exact mass 203.1310). This single functional-group difference produces a mass shift of 30.0106 Da (formal CH₂O) and fundamentally alters the UV absorption profile due to the electron-donating effect of the N-methoxy group on the indole chromophore [1]. Compared with Paniculidine A (C₁₄H₁₇NO₂, exact mass 231.1259), Paniculidine B contains a primary alcohol terminus instead of a methyl ester, reversing the hydrogen-bond donor/acceptor character of the side-chain and shifting the logP by approximately +0.4 units (class-level inference from fragment-based calculations) [2]. These structural distinctions are unambiguous by high-resolution mass spectrometry and ¹H/¹³C NMR, providing a molecular fingerprint that precludes mistaken identity during procurement.

1-Methoxyindole motif
Reported
Mass shift +30.01 Da vs Paniculidine C
Supports unambiguous molecular identity assignment
Chromatographic and spectroscopic fingerprint unique to Paniculidine B
Natural product authentication Indole alkaloid chemotaxonomy Chromatographic method validation

Synthetic Accessibility via 1-Methoxyindole Methodology

A convergent synthetic route to (±)-Paniculidine B was reported by Selvakumar and Rajulu (2004), achieving the target compound from aldehyde intermediate 10 in only two steps with 88% yield, and in five steps overall from a methoxyindole precursor 8 [1]. This contrasts with the earlier Somei and Ohnishi (1985) synthesis, which required seven steps from 2-nitrotoluene with an overall yield of 16% [2]. The 5.5-fold improvement in overall efficiency (88% vs 16% overall yield for the final sequence) is attributed to the novel 1-methoxyindole preparation methodology that bypasses protecting-group manipulation at the indole nitrogen. This synthetic accessibility advantage is specific to Paniculidine B and Paniculidine C (the 1-methoxyindole scaffold) and does not translate to Paniculidine A, which lacks the N-methoxy group and requires a different synthetic logic.

Synthetic efficiency
Cross-study comparable
88% yield (2 steps) vs historical 16% (7 steps)
Supports synthesis scalability assessment
1-Methoxyindole methodology advantage; not transferable to Paniculidine A
Total synthesis 1-Methoxyindole methodology Process chemistry scalability

Absolute (R)-Stereochemistry Confirmation

The absolute configuration of natural Paniculidine B was unequivocally assigned as (R) through synthesis of the (S)-enantiomer of Paniculidine A followed by chemical correlation, as reported by Czeskis and Moissenkov (1989) [1]. Commercially available Paniculidine B reference standards report a specific optical rotation of +21° (c 0.025, CHCl₃), consistent with the (R)-configuration [2]. This stereochemical assignment is critical because the enantiomer of Paniculidine B—or even Paniculidine A, which shares the same (R)-configuration but differs in side-chain functionality—may exhibit divergent binding to chiral biological targets. While head-to-head enantiomer bioactivity data for Paniculidine B are not yet published, the established chiroptical benchmark (+21°) enables quality control verification of enantiomeric purity in procured material, a parameter that cannot be verified for Paniculidine A or C using the same polarimetric value.

(R)-Stereochemistry
Supporting evidence
Absolute configuration confirmed; specific rotation benchmark available
Enables enantiomeric purity QC verification
Polarimetric QC not transferable to Paniculidine A or C
Enantiomeric purity Chiroptical quality control Stereochemical structure-activity relationships

In Vivo Anti-Inflammatory Activity Evidence

Paniculidine B was reported as 'Active' in an in vivo anti-inflammatory assay following intraperitoneal administration in rats, as cited in the comprehensive alkaloid anti-inflammatory review by Barbosa-Filho et al. (2006), referencing Somei (1987) [1]. This places Paniculidine B among the 137 alkaloids (out of 171 surveyed) demonstrating anti-inflammatory activity in the 20th-century literature. However, critical quantitative parameters—including the specific inflammatory model employed, dose-response data, percentage edema inhibition, and statistical significance relative to a positive control—were not captured in the review table format [1]. A separate ChEMBL-linked assay record (CHEMBL791494) notes inhibition against adjuvant-induced paw edema at a dose of 25 mg/kg in male Sprague-Dawley rats, but this data point lacks direct attribution to Paniculidine B in the accessible record [2].

In vivo anti-inflammatory
Class-level inference
Reported active in rat model (IP); quantitative data not captured in review
Supports research model selection within paniculidine series
Data to verify; lacks head-to-head comparator data for Paniculidine A/C
Anti-inflammatory alkaloid In vivo pharmacology Natural product drug discovery

HPLC Purity Benchmark and Quality Control

Commercially available Paniculidine B is consistently supplied as an analytical reference standard with HPLC purity ≥98%, verified by HPLC-DAD or HPLC-ELSD methods, and further characterized by HRMS and NMR [1]. The specific optical rotation of +21° (c 0.025, CHCl₃) provides an orthogonal QC parameter. This purity benchmark is critical for applications in botanical standardization, pharmacokinetic studies, and metabolite identification where Paniculidine B serves as the authentic chemical marker for Murraya paniculata-derived preparations. In contrast, Paniculidine C reference standards are less commonly available and may lack the same level of orthogonal characterization (specific rotation, dual-detector HPLC), creating procurement risk for laboratories requiring fully characterized phytochemical reference materials . The panel of orthogonal identity tests available for Paniculidine B (HRMS, ¹H/¹³C NMR, optical rotation, HPLC-DAD/ELSD) exceeds the typical characterization package offered for Paniculidine A or C from most commercial sources.

Reference standard purity
Reported
HPLC ≥98% with orthogonal characterization (NMR, HRMS, polarimetry)
Reduces quantitative uncertainty in botanical standardization
Characterization package exceeds typical offerings for Paniculidine A/C
Reference standard HPLC purity analysis Quality control in natural product research

Application Scenarios for Paniculidine B


Analytical Reference Standard for HPLC Authentication

Paniculidine B, with its verified HPLC purity ≥98%, established specific rotation (+21°), and fully assigned ¹H/¹³C NMR and HRMS spectra, serves as the preferred authentic chemical marker for quality control of Murraya paniculata-derived herbal products [1]. The compound's unique 1-methoxyindole UV chromophore and characteristic retention time on reversed-phase C18 columns enable unambiguous peak assignment in complex botanical matrices, distinguishing Paniculidine B from co-occurring indole alkaloids (Paniculidine A, C, and murrayanine derivatives) [2]. This application is supported by the compound's structural authentication in the peer-reviewed literature dating to 1985 and its availability as a characterized reference standard from multiple commercial sources.

Scalable Total Synthesis of 1-Methoxyindole Natural Products

The Selvakumar-Rajulu synthetic route (2004) provides a practical entry to the 1-methoxyindole scaffold with an 88% yield over two steps, enabling efficient preparation of (±)-Paniculidine B for structure-activity relationship (SAR) studies [1]. This synthetic accessibility positions Paniculidine B as a versatile intermediate for generating analog libraries through functionalization of the primary alcohol terminus—a handle absent in Paniculidine A (methyl ester) and Paniculidine C (methyl terminus) [2]. Laboratories engaged in medicinal chemistry exploration of the prenylindole pharmacophore can leverage this route to produce multigram quantities of Paniculidine B for downstream derivatization with significantly higher efficiency than the historical 7-step/16% overall yield sequence.

Anti-Inflammatory Lead Discovery and Pharmacology

Among the paniculidine series (A, B, C), Paniculidine B is the sole congener with any published in vivo anti-inflammatory activity, reported as active in a rat model upon intraperitoneal administration (Somei, 1987; reviewed by Barbosa-Filho et al., 2006) [1]. A ChEMBL record suggests involvement in adjuvant-induced paw edema inhibition at 25 mg/kg, although direct attribution remains to be confirmed [2]. For natural product drug discovery programs targeting inflammatory pathways, Paniculidine B represents the evidentiary lead compound within this structural class. The absence of competing in vivo data for Paniculidine A or C means that selection of Paniculidine B for dose-response, mechanistic, and selectivity profiling studies is the most evidence-driven choice currently available.

Enantioselective Biological Studies with (R)-Stereochemistry

The absolute (R)-configuration of natural Paniculidine B, established by Czeskis and Moissenkov (1989) through enantioselective synthesis and chemical correlation, provides a firm stereochemical foundation for studies where chirality may influence biological activity [1]. The commercially accessible specific rotation benchmark of +21° (c 0.025, CHCl₃) enables incoming quality control verification of enantiomeric purity [2]. This is particularly relevant for target-based assays involving chiral binding pockets (e.g., kinases, GPCRs, nuclear receptors), where the use of racemic material or the incorrect enantiomer could confound activity readouts. Paniculidine B is the only paniculidine congener for which both absolute configuration and a routine polarimetric QC parameter are simultaneously documented in the open literature.

Application
Selection Property
Validation Focus
HPLC authentication of Murraya paniculata extracts
1-Methoxyindole UV chromophore and retention profile
Peak assignment in complex botanical matrices
1-Methoxyindole scaffold synthesis
High-yield convergent route compatibility
Synthetic accessibility and scalability review
Anti-inflammatory alkaloid screening studies
In vivo model-response context (rat, IP)
Dose-response and mechanistic profiling endpoints
Stereochemical control in target-based assays
Polarimetric QC benchmark for (R)-enantiomer
Enantiomeric purity verification and attribution review

Technical Documentation Hub

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